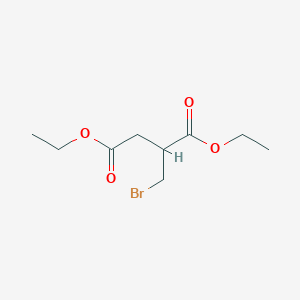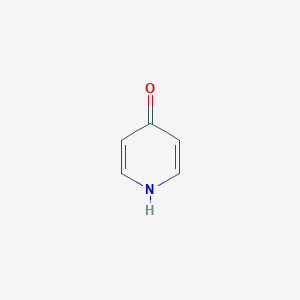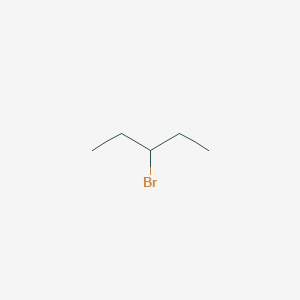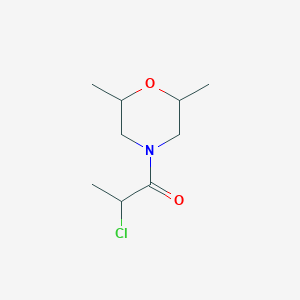
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Acylsilanes
Research by Lettan, Milgram, and Scheidt (2006) focused on the synthesis of acylsilanes from morpholine amides, providing a method that could be relevant for the creation of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one derivatives. This process involves the transformation of morpholine amides through reactions that could be pertinent to generating functionalized compounds for further chemical applications (R. B. Lettan, B. C. Milgram, K. Scheidt, 2006).
Heterocyclic Compound Synthesis
Hu and colleagues (2006) synthesized a chlorophenylmorpholinium chloride compound by reacting (R)-(−)-2-amino-1-propanol with 2-bromo-1-(3-chlorophenyl)propan-1-one. The study highlights the versatility of morpholinium compounds in synthesizing heterocyclic structures, which may extend to the synthesis and application of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in creating novel heterocyclic compounds (A. Hu, Gao Cao, Xin Xiao, Hong-yan Wu, 2006).
Anticonvulsive and Peripheral Activities
Papoyan et al. (2011) explored the synthesis and biological properties of compounds related to morpholin-4-yl derivatives, showing pronounced anticonvulsive and peripheral n-cholinolytic activities. Although the study primarily focuses on 2-(4-chlorophenyl)-3-morpholin-4-yl derivatives, it indicates potential therapeutic and biological applications of morpholine derivatives, including 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (O. A. Papoyan, N. Gasparyan, R. Paronikyan, et al., 2011).
Antifungal Activity
Zhou et al. (2013) synthesized a series of benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, demonstrating significant antifungal activity against various pathogens. This suggests that derivatives of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one could potentially be developed as antifungal agents, highlighting the chemical's relevance in pharmaceutical research (S. Zhou, Fubo Li, Peizhi Zhang, Lin Jiang, 2013).
Propriétés
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVMOSWWGTUHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
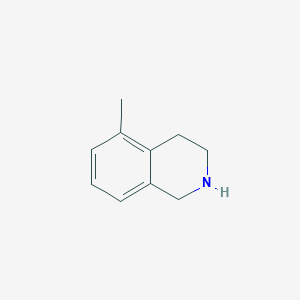
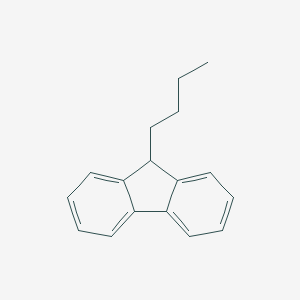
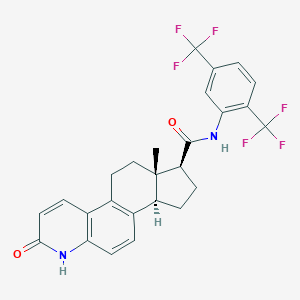
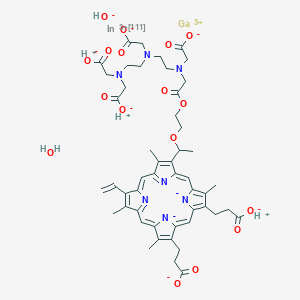
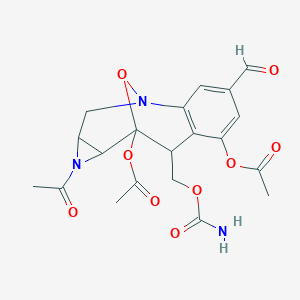

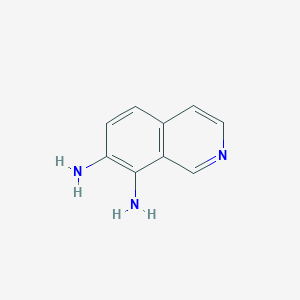
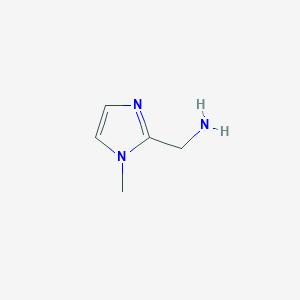
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
